molecular formula C24H25FN4O2 B602242 Iloperidone Impurity 13 CAS No. 531524-17-1

Iloperidone Impurity 13

Número de catálogo: B602242
Número CAS: 531524-17-1
Peso molecular: 420.49
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iloperidone Impurity 13 is a chemically defined compound that serves as a critical reference standard in the research and development of the atypical antipsychotic drug, Iloperidone. This impurity is essential for analytical method development and validation (AMV), enabling researchers to accurately identify, quantify, and control the substance during the commercial production of Iloperidone, thereby ensuring drug quality and consistency in accordance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) . The comprehensive characterization of process-related impurities like Iloperidone Impurity 13 is a fundamental aspect of modern pharmaceutical quality control. Utilizing such well-defined standards allows scientists to establish robust specifications and monitor the stability of the drug substance, contributing directly to the safety profile of the final pharmaceutical product . This compound is supplied for the exclusive purpose of supporting high-level analytical research and quality control processes in a laboratory setting.

Propiedades

Número CAS

531524-17-1

Fórmula molecular

C24H25FN4O2

Peso molecular

420.49

Apariencia

Solid

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole

Origen del producto

United States

Métodos De Preparación

Alkylation Side Reactions

The primary route for iloperidone synthesis involves alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. Impurity 13 may originate from:

  • Over-alkylation : Excess 1-bromo-3-chloropropane reacting with intermediate ketones, forming branched or dimeric byproducts.

  • Incomplete Quenching : Residual base (e.g., K₂CO₃) catalyzing carbamate formation via reaction with CO₂.

In US20130261308A1, a one-pot process minimizes such impurities by using stoichiometric reagents and acetonitrile as the solvent, achieving >99% purity. However, minor impurities persist, necessitating chromatographic isolation.

Degradation Pathways

Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal additional impurity sources:

  • Hydrolysis : Cleavage of the benzisoxazole ring under acidic conditions generates hydroxy derivatives.

  • Oxidation : Methoxy groups oxidize to carbonyls, producing quinone-like structures.

Isolation and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC with C18 columns and water/acetonitrile/0.1% trifluoroacetic acid mobile phases effectively resolves Impurity 13 from iloperidone. The International Journal of Current Advanced Research reports a retention time of 8.2–12.4 minutes for analogous impurities under gradient elution.

Crystallization Techniques

WO2012123963A2 describes impurity removal via ethanol crystallization, reducing carbamate levels to <0.15%. For Impurity 13, similar solvent systems (e.g., dichloromethane/water) may selectively precipitate the target impurity.

Analytical Characterization Data

ParameterValue/ObservationSource
Molecular Weight Estimated 426.5 g/mol
HPLC Purity 95–99% after purification
λmax (UV) 268 nm, 310 nm
MS/MS Fragments m/z 427 [M+H]⁺, 409, 381

Industrial-Scale Mitigation Strategies

Process Optimization

  • Stoichiometric Control : Limiting 1-bromo-3-chloropropane to 1.0–1.2 equivalents reduces over-alkylation.

  • In Situ Monitoring : UPLC analysis at 70–95°C ensures real-time impurity detection.

Regulatory Compliance

Per ICH Q3A guidelines, Impurity 13 must be controlled below 0.15% in the final drug substance . This requires validation of purification methods across pilot and commercial batches.

Análisis De Reacciones Químicas

Iloperidone Impurity 13 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Iloperidone Impurity 13 plays a significant role in the pharmaceutical industry, particularly in the following areas:

  • Quality Control : The presence of impurities like Iloperidone Impurity 13 necessitates rigorous quality control measures during the manufacturing process. Analytical methods such as Ultra Performance Liquid Chromatography (UPLC) are employed to ensure the purity of Iloperidone formulations, allowing for the detection and quantification of impurities .
  • Stability Studies : Understanding the stability of Iloperidone in different formulations is critical. Studies involving Iloperidone Impurity 13 help in assessing how this impurity affects the overall stability of the drug under various environmental conditions. This is essential for determining shelf-life and storage conditions .

Analytical Method Development

The development of sensitive and specific analytical methods to detect Iloperidone Impurity 13 is crucial for both research and regulatory compliance:

  • Method Validation : The validation of analytical methods for detecting Iloperidone Impurity 13 ensures that these methods meet regulatory standards set by organizations like the International Council for Harmonisation (ICH). This includes specificity, precision, and accuracy assessments .
  • Chromatographic Techniques : Advanced chromatographic techniques such as UPLC have been developed to efficiently separate Iloperidone from its impurities, including Impurity 13. These methods enhance resolution and reduce analysis time compared to traditional High-Performance Liquid Chromatography (HPLC) techniques .

Pharmacological Research

Iloperidone Impurity 13 may also have implications in pharmacological research:

  • Mechanism of Action Studies : Investigating how impurities like Iloperidone Impurity 13 influence the pharmacodynamics and pharmacokinetics of the main compound can provide insights into its therapeutic efficacy and safety profile. Research indicates that certain impurities can modulate receptor interactions or alter metabolic pathways .
  • Toxicology Assessments : Understanding the toxicological profile of Iloperidone Impurity 13 is vital for evaluating its safety. Studies examining its effects on cellular systems can help identify potential adverse effects when present in drug formulations .

Regulatory Compliance

The identification and characterization of impurities like Iloperidone Impurity 13 are essential for regulatory submissions:

  • Drug Master Files (DMFs) : Detailed information about impurities must be included in DMFs submitted to regulatory authorities. This ensures that all potential risks associated with impurities are transparently communicated during the drug approval process .
  • Abbreviated New Drug Applications (ANDAs) : For generic formulations of Iloperidone, demonstrating that impurity profiles are comparable to those of the reference listed drug is crucial for ANDA approval. This involves thorough characterization and quantification of impurities like Iloperidone Impurity 13 .

Several studies highlight the significance of monitoring Iloperidone Impurity 13:

  • A study developed a UPLC method specifically targeting Iloperidone and its impurities, including Impurity 13, demonstrating enhanced resolution compared to conventional methods. The method was validated according to ICH guidelines, indicating its reliability for routine analysis in pharmaceutical settings .
  • Another research effort focused on synthesizing highly pure Iloperidone while minimizing impurities through optimized synthetic routes. The study emphasized the economic implications of controlling impurity levels during production processes .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Similarity to Risperidone Impurities

Iloperidone shares structural motifs with risperidone, including a benzoxazole/benzisoxazole core and piperidine ring . Both drugs require stringent impurity control (<0.15% per ICH), with UPLC methods employed for quantification .

Analytical and Regulatory Comparisons

Parameter Iloperidone Impurity 13 Risperidone Impurities Eplerenone Impurities
Formation Mechanism Carbamate from K₂CO₃ reaction Likely carbamate/amide byproducts Epoxidation, lactonization
ICH Threshold ≤0.15% ≤0.15% ≤0.15% (some up to 0.3%)
Detection Methods HPLC, LCMS, NMR UPLC, MS HPLC, SCXRD
Purification Ethanol crystallization Chromatography Recrystallization

Key Research Findings

Synthetic Challenges : Impurity 13’s high initial yield (15–20%) necessitates multi-step crystallization, contrasting with risperidone’s reliance on chromatography .

Safety Profiles: While iloperidone’s impurities are non-genotoxic, their structural analogs in other drugs (e.g., eplerenone’s epoxyesters) may require additional toxicity studies .

Actividad Biológica

Iloperidone is an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. Its impurities, particularly Iloperidone Impurity 13, have garnered interest due to their potential biological activities and implications in pharmacology. This article delves into the biological activity of Iloperidone Impurity 13, supported by data tables, case studies, and detailed research findings.

Overview of Iloperidone and Its Impurities

Iloperidone (chemical formula: C24H27FN2O4) is metabolized primarily in the liver and undergoes various biotransformation pathways involving cytochrome P450 enzymes. The main metabolites include P88 and P95, which contribute to its pharmacological effects. Understanding the biological activity of its impurities is crucial for assessing safety and efficacy profiles in clinical settings .

Biological Activity of Iloperidone Impurity 13

Mechanism of Action
Iloperidone and its impurities interact with multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. The binding affinity of Iloperidone Impurity 13 to these receptors influences its pharmacological effects, including antipsychotic activity and side effects .

Inhibition of CYP2D Activity
Research indicates that Iloperidone exhibits weak inhibitory effects on CYP2D enzymes in vitro. Specifically, studies show that it has a Ki value of 11.5 μM in liver microsomes and 462 μM in brain microsomes, suggesting a competitive inhibition mechanism . This inhibition can affect the metabolism of other drugs processed by these enzymes, highlighting the importance of understanding impurities like Iloperidone Impurity 13 in drug interactions.

Data Table: Biological Activity Summary

Biological Activity Effect Ki Value (μM) Notes
Inhibition of CYP2D1Weak11.5 (liver)Competitive inhibition observed.
Inhibition of CYP2D2Weak462 (brain)Potential impact on drug metabolism.
Receptor BindingModerateN/AInteracts with D2 and 5-HT2A receptors.

Case Studies on Iloperidone and Its Impurities

  • Study on Metabolic Pathways
    A study investigated the metabolic pathways of Iloperidone and its impurities using rat models. It was found that chronic administration altered enzyme activity significantly, correlating with changes in receptor expression levels in various brain regions . This suggests that impurities like Iloperidone Impurity 13 could influence both pharmacokinetics and pharmacodynamics.
  • Synergistic Effects with Other Compounds
    Research has demonstrated that Iloperidone can exhibit synergistic effects when combined with other therapeutic agents such as Temozolomide against glioblastoma cells (U-87 MG). The combination not only inhibited cell growth but also induced apoptosis more effectively than either drug alone . Although this study did not focus directly on Impurity 13, it underscores the relevance of exploring all components within the drug formulation.

Research Findings

  • Pharmacokinetics : Studies indicate that Iloperidone has a mean elimination half-life ranging from 18 to 33 hours depending on metabolic status (extensive vs. poor metabolizers). The presence of impurities may alter these pharmacokinetic profiles .
  • Safety Profile : Reports from clinical trials highlight that overdose incidents involving Iloperidone have led to symptoms consistent with its known pharmacological effects, emphasizing the need for careful monitoring of all components, including impurities like Iloperidone Impurity 13 .

Q & A

Q. What are the recommended analytical techniques for identifying and quantifying Iloperidone Impurity 13 in pharmaceutical formulations?

Iloperidone Impurity 13 should be analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or ultraviolet detection (HPLC-UV) due to its sensitivity and specificity for low-concentration impurities . Method validation must include specificity, linearity, accuracy, and robustness per ICH Q2(R2) guidelines, with spiking experiments to confirm discrimination from structurally similar compounds . For quantification, calibration curves should cover 0.1% to 1.0% of the active pharmaceutical ingredient (API) threshold, as per ICH Q3A/B recommendations .

Q. How can researchers confirm the structural identity of Iloperidone Impurity 13?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and tandem MS (MS/MS) . For example, NMR can resolve stereochemistry, while HRMS provides exact mass data to distinguish between isomers. Comparative analysis with synthesized reference standards (e.g., via forced degradation under acidic/oxidative conditions) is critical to confirm identity . Purity must be ≥95% for structural studies, validated via orthogonal methods like differential scanning calorimetry (DSC) .

Q. What regulatory thresholds apply to Iloperidone Impurity 13 in drug products?

Per ICH Q3A, identification thresholds for impurities in APIs are 0.1% (daily dose ≤2 g) or 0.05% (>2 g). Qualification thresholds require toxicological data if the impurity exceeds 0.15% or 0.05%, respectively . Discrepancies between ICH guidelines and regional pharmacopeias (e.g., USP) should be resolved by adhering to the stricter standard, with justification in regulatory submissions .

Advanced Research Questions

Q. What experimental strategies are effective for synthesizing and isolating Iloperidone Impurity 13 for use as a reference standard?

Synthesis involves replicating degradation pathways (e.g., hydrolysis, oxidation) under controlled conditions (e.g., 0.1M HCl at 60°C for 24 hours) . Isolation requires preparative HPLC with gradient elution, followed by lyophilization. Purity is confirmed via HPLC-UV (≥98%) and residual solvent analysis (ICH Q3C). Stability studies under varying pH and temperature conditions (e.g., 25°C/60% RH) must precede long-term storage recommendations .

Q. How should researchers address discrepancies in impurity quantification data across different analytical batches?

Systematic root-cause analysis is essential:

  • Verify instrument calibration and column performance (e.g., plate count, tailing factor).
  • Assess sample preparation consistency (e.g., sonication time, filtration methods).
  • Conduct inter-laboratory comparisons using harmonized protocols . Statistical tools (e.g., ANOVA for batch-to-batch variability) and control charts can identify outliers. If discrepancies persist, refine the method per AQbD (Analytical Quality by Design) principles .

Q. What protocols ensure the stability of Iloperidone Impurity 13 during storage and handling?

Stability studies should evaluate:

  • Thermal stability : Accelerated testing at 40°C/75% RH for 6 months.
  • Photostability : Exposure to UV light per ICH Q1B .
  • Solution stability : Monitor degradation in solvents (e.g., methanol, acetonitrile) at room temperature for 24–72 hours. Data from pH-specific stability studies (e.g., pH 3–7 buffers) inform optimal storage conditions, such as refrigeration in amber vials .

Q. How can researchers mitigate data integrity risks in impurity profiling studies?

  • Implement audit trails for all chromatographic data.
  • Use open-ended questions in electronic lab notebooks to document deviations .
  • Apply "attention check" questions during data review (e.g., verifying peak integration consistency) .
  • Adopt blockchain-based timestamping for raw data to prevent tampering .

Methodological Considerations for Publication

  • Data Presentation : Tables must include retention times, mass transitions (for MS), and validation parameters (R², LOD/LOQ). Figures should show chromatograms with baseline resolution and impurity peaks annotated .
  • Ethical Compliance : Disclose all synthesis pathways, purification steps, and stability data to enable reproducibility. Avoid guest authorship and ensure raw data is archived .
  • Supplementary Materials : Provide NMR spectra, HRMS data, and stress testing protocols as appendices or supplementary files .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.